![molecular formula C21H18ClNO5S B2809697 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946293-53-4](/img/structure/B2809697.png)
3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Description
3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C21H18ClNO5S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored this compound’s effects on potassium channels. Specifically, it acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play crucial roles in neuronal excitability, cardiac function, and neurotransmitter release. Understanding their modulation can lead to therapeutic interventions for conditions like epilepsy, arrhythmias, and addiction.
- The synthesis and characterization of derivatives based on this scaffold have been investigated. Scientists have optimized the structure to enhance potency and selectivity for GIRK1/2 channels. Notably, a novel sulfone-based head group was paired with the ether-based scaffold, resulting in potent and selective activators .
- Researchers have assessed the compound’s metabolic stability and pharmacokinetic properties. Some derivatives exhibit nanomolar potency as GIRK1/2 activators while maintaining improved metabolic stability compared to prototypical urea-based compounds .
- As part of the themed collection of chemical probes, this compound serves as a valuable tool for studying GIRK channels. Its unique structure and activity make it suitable for investigating channel function, ligand binding, and potential therapeutic applications .
Potassium Channel Modulation
Medicinal Chemistry
Drug Metabolism and Pharmacokinetics (DMPK)
Chemical Probes
properties
IUPAC Name |
3-(4-chlorophenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S/c22-14-3-1-13(2-4-14)18-10-27-21-16(20(18)24)5-6-19-17(21)9-23(12-28-19)15-7-8-29(25,26)11-15/h1-6,10,15H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPNFINIHCPMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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